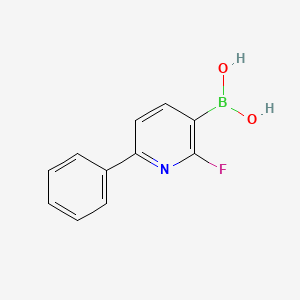

2-Fluoro-6-phenylpyridine-3-boronic acid

Description

Properties

IUPAC Name |

(2-fluoro-6-phenylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BFNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCDYRMNZQWTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376745 | |

| Record name | 2-Fluoro-6-phenylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-19-0 | |

| Record name | 2-Fluoro-6-phenylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-6-phenylpyridine-3-boronic acid CAS number 1029654-19-0

CAS Number: 1029654-19-0

This technical guide provides a comprehensive overview of 2-Fluoro-6-phenylpyridine-3-boronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. It covers the compound's properties, applications, detailed experimental protocols, and safety information.

Core Properties and Specifications

This compound is a fluorinated heterocyclic organoboron compound. The presence of the fluorine atom and the phenyl group on the pyridine ring significantly influences its electronic properties, making it a valuable reagent in modern organic synthesis.

| Property | Data | Reference(s) |

| CAS Number | 1029654-19-0 | [1][2][3] |

| IUPAC Name | (2-Fluoro-6-phenylpyridin-3-yl)boronic acid | [4] |

| Synonyms | 2-Fluoro-6-phenyl-3-pyridineboronic acid | [4] |

| Molecular Formula | C₁₁H₉BFNO₂ | [1][2][4] |

| Molecular Weight | 217.00 g/mol | [2][3] |

| Appearance | Powder or liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [2] |

Note: A specific melting point for this compound was not found in the provided search results.

Key Applications

This boronic acid is primarily utilized as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique structure is leveraged in both pharmaceutical and materials science research.

Drug Discovery and Medicinal Chemistry

In medicinal chemistry, boronic acids are crucial for synthesizing complex organic molecules that form the core of new drug candidates. The 2-fluoro-6-phenylpyridine moiety is of particular interest for developing targeted therapies.

-

Kinase Inhibitors: This compound is used as a key intermediate in the synthesis of potent kinase inhibitors, such as those targeting Aurora kinases, which are often overexpressed in cancers. The fluorine atom can modulate the electronic properties of the final molecule, potentially enhancing its binding affinity and selectivity for the target enzyme.[5]

-

Heterocyclic Scaffolds: It enables the efficient construction of carbon-carbon bonds to create complex biaryl and heterobiaryl systems, which are prevalent structures in biologically active compounds.[5][6]

Materials Science

The distinct electronic characteristics of this compound make it a valuable monomer for creating advanced functional polymers.

-

Conjugated Polymers for Organic Electronics: The electron-deficient nature of the fluorinated pyridine unit is used to tune the electronic properties of conjugated polymers.[7] These materials are promising candidates for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), where the fluorine substitution can improve electron transport and device stability.[7]

-

Functional Polymers: Boronic acid-containing polymers can be synthesized for various applications, including the formation of crosslinked polymer networks and smart materials.[8]

Experimental Protocols

The following are representative protocols for the primary applications of this compound. Researchers should adapt these methods based on their specific substrates and laboratory conditions.

Protocol: Suzuki-Miyaura Cross-Coupling for Bipyridine Synthesis

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl/Heteroaryl Halide (e.g., 2-chloropyridine, 1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).[9]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[9]

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[9]

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.[10]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).[9]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Protocol: Synthesis of a Conjugated Co-polymer

This protocol outlines a general procedure for synthesizing a conjugated polymer via Suzuki-Miyaura polymerization.

Materials:

-

This compound (1.0 equivalent)

-

Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene, 1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃) aqueous solution (2 M)

-

Toluene

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ in toluene. Stir at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: To the catalyst solution, add this compound (1.0 mmol), the dibromo-comonomer (1.0 mmol), and the aqueous K₂CO₃ solution.

-

Polymerization: Heat the reaction mixture to reflux (approx. 110 °C) under a continuous flow of inert gas. Maintain the reaction for 24-48 hours.

-

Work-up: Cool the reaction mixture and precipitate the polymer by adding the solution dropwise into a non-solvent like methanol.

-

Purification: Collect the polymer precipitate by filtration. Further purify by washing sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

-

Drying: Dry the final polymer product under vacuum.

Visualized Workflows and Pathways

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Conjugated Polymer Synthesis

This workflow outlines the key steps from raw materials to the final purified polymer product.

Caption: General workflow for the synthesis of a conjugated polymer.

Structure-Application Relationship

This diagram illustrates how the structural features of the molecule contribute to its primary applications.

Caption: Relationship between molecular structure and applications.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for CAS 1029654-19-0 was not available in the search results. The information below is compiled from the SDS of structurally related fluorinated pyridine boronic acids and should be used for guidance only. Always consult a specific SDS from your supplier and perform a thorough risk assessment before handling.

| Hazard Category | Precautionary Information | Reference(s) |

| Pictograms | GHS07 (Exclamation Mark) | [11] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [11] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator if dust is generated. | [11][12][13] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling. | [11][13] |

| First Aid | If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If on Skin: Wash with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If Inhaled: Remove person to fresh air and keep comfortable for breathing. | [11][12] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [13] |

References

- 1. This compound;1029654-19-0, CasNo.1029654-19-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. 1029654-19-0|(2-Fluoro-6-phenylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.pt [fishersci.pt]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.com [fishersci.com]

Synthesis Pathway for 2-Fluoro-6-phenylpyridine-3-boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Fluoro-6-phenylpyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. The proposed synthesis is based on established methodologies in pyridine chemistry, including Suzuki-Miyaura cross-coupling and borylation via lithium-halogen exchange. This document details the proposed reaction steps, provides hypothetical experimental protocols, and includes visualizations of the synthetic workflow.

Introduction

This compound is a key intermediate for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The presence of the fluorophenylpyridine scaffold allows for the introduction of this motif into larger molecules, potentially influencing their biological activity, pharmacokinetic properties, and material characteristics. The boronic acid functionality serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of partners.

This guide outlines a two-stage synthetic approach, commencing with the formation of the 2-fluoro-6-phenylpyridine core, followed by the regioselective introduction of the boronic acid group at the 3-position.

Proposed Synthesis Pathway

The proposed synthesis of this compound is envisioned to proceed through two key stages:

-

Stage 1: Synthesis of 2-Fluoro-6-phenylpyridine. This will be achieved via a Suzuki-Miyaura cross-coupling reaction between a suitable dihalopyridine and phenylboronic acid.

-

Stage 2: Borylation of 2-Fluoro-6-phenylpyridine. This will be accomplished through a two-step sequence involving a regioselective halogenation at the 3-position, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.

The overall synthetic scheme is depicted below:

Caption: Proposed two-stage synthesis pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis. These protocols are based on analogous reactions found in the literature and should be optimized for the specific substrates.

Stage 1: Synthesis of 2-Fluoro-6-phenylpyridine

3.1.1. Step 1: Selective Monobromination of 2,6-Difluoropyridine

A solution of 2,6-difluoropyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.0 eq) is added dropwise, and the mixture is stirred for 1 hour at this temperature. Subsequently, a solution of a bromine source, such as 1,2-dibromoethane (1.1 eq), is added, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-fluoro-6-bromopyridine.

3.1.2. Step 2: Suzuki-Miyaura Coupling

To a degassed mixture of 2-fluoro-6-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system like a 4:1 mixture of dioxane and water is added a base, typically sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq). The reaction mixture is heated to 90-100 °C under an inert atmosphere for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the organic solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 2-fluoro-6-phenylpyridine.

Stage 2: Borylation of 2-Fluoro-6-phenylpyridine

3.2.1. Step 3: Regioselective Bromination at the 3-position

A recently developed method for the 3-selective halogenation of pyridines via Zincke imine intermediates is proposed for this step to ensure high regioselectivity. 2-Fluoro-6-phenylpyridine (1.0 eq) is treated with triflic anhydride (Tf₂O) at low temperature, followed by the addition of a secondary amine like dibenzylamine to form the Zincke imine intermediate. This intermediate is then treated with a brominating agent such as N-bromosuccinimide (NBS). Finally, the pyridine ring is reformed by heating with ammonium acetate in ethanol. This one-pot procedure is expected to yield 3-bromo-2-fluoro-6-phenylpyridine with high regioselectivity.

3.2.2. Step 4: Lithium-Halogen Exchange and Borylation

A solution of 3-bromo-2-fluoro-6-phenylpyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to facilitate the lithium-halogen exchange. Triisopropyl borate (1.5 eq) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified to a pH of approximately 6-7 with 1M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude boronic acid is often purified by recrystallization or by washing with a non-polar solvent like hexane to yield this compound.

Data Presentation

The following tables summarize the expected, hypothetical quantitative data for the synthesis. Actual yields and purity will depend on reaction optimization.

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 2,6-Difluoropyridine | LDA, 1,2-dibromoethane | 2-Fluoro-6-bromopyridine | 60-70 |

| 2 | 2-Fluoro-6-bromopyridine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-Fluoro-6-phenylpyridine | 75-85 |

| 3 | 2-Fluoro-6-phenylpyridine | Tf₂O, Dibenzylamine, NBS, NH₄OAc | 3-Bromo-2-fluoro-6-phenylpyridine | 65-75 |

| 4 | 3-Bromo-2-fluoro-6-phenylpyridine | n-BuLi, B(O-iPr)₃ | This compound | 70-80 |

Table 2: Characterization Data for Key Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) | Expected MS (m/z) |

| 2-Fluoro-6-bromopyridine | C₅H₃BrFN | 175.99 | Aromatic protons | Aromatic fluorine | [M]+, [M+2]+ |

| 2-Fluoro-6-phenylpyridine | C₁₁H₈FN | 173.19 | Aromatic protons | Aromatic fluorine | [M+H]+ |

| 3-Bromo-2-fluoro-6-phenylpyridine | C₁₁H₇BrFN | 252.08 | Aromatic protons | Aromatic fluorine | [M]+, [M+2]+ |

| This compound | C₁₁H₉BFNO₂ | 217.01 | Aromatic protons, B(OH)₂ | Aromatic fluorine | [M+H]+ |

Mandatory Visualization

The following diagram illustrates the logical workflow for the borylation step, which is a critical part of the synthesis.

Caption: Workflow for the lithium-halogen exchange and borylation step.

Conclusion

The proposed synthetic pathway provides a rational and feasible approach for the preparation of this compound. The synthesis leverages well-established and robust chemical transformations, offering a clear route to this valuable building block. The key challenges in this synthesis are expected to be the regioselectivity of the initial bromination and the final borylation steps. The use of modern synthetic methods, such as the Zincke imine-mediated halogenation, is anticipated to provide good control over the regiochemical outcome. The successful synthesis of this compound will enable its application in the development of new chemical entities with potential applications in medicine and materials science. Further optimization of the reaction conditions for each step will be necessary to maximize yields and purity.

Chemical properties of 2-Fluoro-6-phenylpyridine-3-boronic acid

An In-depth Technical Guide to 2-Fluoro-6-phenylpyridine-3-boronic acid

Introduction

This compound is a specialized heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its molecular architecture, featuring a fluorinated pyridine ring linked to a phenyl group and bearing a reactive boronic acid moiety, makes it a valuable and versatile synthetic building block.

The presence of the fluorine atom and the phenyl group on the pyridine core significantly influences the molecule's electronic properties and steric profile. The fluorine atom, being highly electronegative, can modulate the acidity of the boronic acid, enhance the metabolic stability of derivative compounds, and improve binding interactions with biological targets. The phenyl group provides a scaffold for further functionalization and contributes to the overall structural complexity.

This guide provides a comprehensive overview of the known chemical properties, reactivity, and applications of this compound, with a focus on its utility in synthetic organic chemistry.

Chemical and Physical Properties

Table 1: General Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 1029654-19-0 | [1][2][3] |

| Molecular Formula | C₁₁H₉BFNO₂ | [1][2][3] |

| Molecular Weight | 217.00 g/mol | [1][2][3] |

| IUPAC Name | (2-Fluoro-6-phenylpyridin-3-yl)boronic acid | [1] |

| Synonyms | B-(2-Fluoro-6-phenyl-3-pyridinyl)boronic Acid | [3] |

| Appearance | Assumed to be a white to off-white solid | General observation for similar compounds |

| Storage | 2-8°C, under inert atmosphere | [2] |

Table 2: Predicted Spectroscopic Data

Note: The following chemical shifts are predicted based on analyses of related structures such as 2-fluorophenylboronic acid, various fluorinated pyridines, and phenylboronic acid.[4][5][6][7][8] Experimental verification is required.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | 7.40-7.60 (m, Phenyl-H), 7.80-8.20 (m, Pyridyl-H), 8.30-8.50 (s, B(OH)₂) | The broad singlet for the boronic acid protons is characteristic and may exchange with D₂O. |

| ¹³C NMR | 110-165 | Aromatic region. The carbon atom attached to the boron (C-B) may not be observed or may appear as a very broad, weak signal.[5] Significant C-F coupling is expected for carbons near the fluorine atom. |

| ¹⁹F NMR | -60 to -140 (relative to CFCl₃) | The exact shift depends on the electronic environment of the pyridine ring. |

| ¹¹B NMR | 27-30 | A broad singlet is characteristic for trigonal planar boronic acids.[5] |

Synthesis and Reactivity

Boronic acids are generally stable, crystalline solids that are relatively easy to handle.[9] Their key chemical feature is the Lewis acidic boron center, which allows them to engage in a wide variety of chemical transformations. The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Representative Synthesis

While a specific, validated protocol for the synthesis of this compound is not detailed in the surveyed literature, a reliable method can be adapted from established procedures for analogous fluorinated pyridine boronic acids.[10] The most common route involves directed ortho-metalation (DoM) of a substituted pyridine followed by borylation.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 1029654-19-0|(2-Fluoro-6-phenylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 2-Fluoropyridine-4-boronic acid(401815-98-3) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Fluoro-6-phenylpyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of 2-Fluoro-6-phenylpyridine-3-boronic acid, a key building block in modern organic synthesis and medicinal chemistry.

Core Compound Data

This compound is a substituted pyridine derivative valued for its utility in cross-coupling reactions. The presence of a fluorine atom and a phenyl group on the pyridine ring influences its electronic properties and reactivity.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1029654-19-0 | [1][2] |

| Molecular Formula | C₁₁H₉BFNO₂ | [1][2] |

| Molecular Weight | 217.00 g/mol | [1] |

| Synonyms | (2-Fluoro-6-phenylpyridin-3-yl)boronic acid | [3] |

Experimental Protocols

This compound is a versatile reagent, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures which are prevalent in biologically active molecules.

Representative Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol outlines a general procedure for the coupling of this compound with a generic aryl halide. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, are critical for the success of the reaction and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., a biarylphosphine)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under a constant stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving the palladium source and the phosphine ligand in a small amount of the reaction solvent.

-

Reaction Assembly: Seal the Schlenk tube with a septum, and then evacuate and backfill with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the anhydrous, degassed solvent to the Schlenk tube via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide. Subsequently, add the prepared catalyst solution via syringe.

-

Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at a temperature ranging from 80-120 °C. The reaction is then stirred vigorously for a period of 12-24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizations

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: A flowchart of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-6-phenylpyridine-3-boronic acid: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for 2-Fluoro-6-phenylpyridine-3-boronic acid. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex molecules for drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from closely related compounds and predictive methodologies to offer a thorough technical profile.

Molecular Structure and Properties

This compound, with the CAS number 1029654-19-0, possesses a unique molecular architecture that makes it a versatile reagent in organic synthesis.[1][2][3][4] The presence of a fluorine atom, a phenyl group, and a boronic acid moiety on the pyridine ring imparts specific electronic and steric properties that are advantageous in cross-coupling reactions.

Table 1: Quantitative Data Summary for this compound

| Property | Value | Source/Method |

| IUPAC Name | (2-Fluoro-6-phenylpyridin-3-yl)boronic acid | [1] |

| CAS Number | 1029654-19-0 | [1][2][3][4] |

| Chemical Formula | C₁₁H₉BFNO₂ | [1][3] |

| Molecular Weight | 217.00 g/mol | [2][3] |

| Appearance | Predicted: White to off-white solid | General observation for boronic acids |

| Melting Point | Predicted: >200 °C | Based on similar arylboronic acids[5] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Based on fluorinated pyridine derivatives[6] |

Proposed Synthesis Protocol

Step 1: Synthesis of 2-Fluoro-6-phenylpyridine

This step involves the fluorination of 2-phenylpyridine. A reported method utilizes silver(II) fluoride as the fluorinating agent.[2]

-

Materials: 2-phenylpyridine, Silver(II) fluoride (AgF₂), Anhydrous acetonitrile (MeCN), Methyl tert-butyl ether (MTBE), 1M Hydrochloric acid (HCl), Saturated aqueous sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.

-

Procedure:

-

To a solution of 2-phenylpyridine (1.0 equiv) in anhydrous MeCN, add AgF₂ (3.0 equiv) in one portion under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through Celite to remove insoluble silver salts, rinsing with MeCN.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between MTBE and 1M HCl.

-

Separate the organic layer, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography on silica gel to yield 2-fluoro-6-phenylpyridine.[2]

-

Step 2: Borylation of 2-Fluoro-6-phenylpyridine

This step involves a directed ortho-metalation followed by borylation to introduce the boronic acid group at the 3-position of the pyridine ring. This is a common strategy for the functionalization of pyridine derivatives.

-

Materials: 2-Fluoro-6-phenylpyridine, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, 2N Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 2-fluoro-6-phenylpyridine (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.

-

Slowly add n-BuLi (1.1 equiv) and stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equiv) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by adding 2N HCl and stir for 1 hour.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, the following tables provide predicted spectroscopic data based on the analysis of structurally similar compounds.[6][7][8][9][10][11][12]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.40 | d | ~4.8 | H4 |

| ~7.90 | t | ~7.8 | H5 |

| ~7.60 - 7.40 | m | - | Phenyl-H |

| ~8.20 | s (broad) | - | B(OH)₂ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~163 (d) | d | ¹J(C,F) ≈ 240 | C2 |

| ~120 (broad) | s | - | C3 |

| ~148 (d) | d | ³J(C,F) ≈ 15 | C4 |

| ~125 | s | - | C5 |

| ~158 (d) | d | ²J(C,F) ≈ 35 | C6 |

| ~138 | s | - | Phenyl-C (ipso) |

| ~128 - 130 | s | - | Phenyl-C |

Table 4: Predicted ¹⁹F and ¹¹B NMR Spectral Data (DMSO-d₆)

| Nucleus | Predicted δ (ppm) | Notes |

| ¹⁹F | ~(-60) to (-80) | Referenced to CFCl₃. The chemical shift is influenced by the adjacent phenyl and boronic acid groups. |

| ¹¹B | ~28 - 33 | Referenced to BF₃·OEt₂. The signal is typically broad for trigonal (sp²) arylboronic acids.[9] |

Table 5: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Boronic Acid) | 3200 - 3500 | Strong, Broad | Characteristic of hydrogen-bonded dimers.[10] |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |

| C=C, C=N stretch (Aromatic) | 1580 - 1610 | Medium to Strong | |

| B-O stretch (Boronic Acid) | 1330 - 1380 | Strong | [10] |

| C-F stretch | 1150 - 1250 | Strong |

Table 6: Predicted Mass Spectrometry (MS) Data

| Ionization Mode | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |

| ESI (+) | 218.07 [M+H]⁺ | Loss of H₂O, loss of B(OH)₂, cleavage of the C-C bond between the rings. |

| ESI (-) | 216.06 [M-H]⁻ |

Experimental Protocols for Characterization

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 12-16 ppm.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling, using 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 200-240 ppm.

-

¹⁹F and ¹¹B NMR Acquisition: Use appropriate pulse programs and spectral widths for these nuclei.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply pressure to ensure good sample contact and record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into the ESI source. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

Applications in Drug Discovery

This compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmacologically active molecules. The fluorine substituent can enhance metabolic stability and binding affinity of the final compound.

Specifically, this building block is valuable for the synthesis of kinase inhibitors. Kinases are a critical class of enzymes in cell signaling, and their dysregulation is implicated in diseases such as cancer. The 2-fluoro-6-phenylpyridine moiety can be incorporated into potential drug candidates to target the ATP-binding site of various kinases.

Disclaimer

The synthesis protocol and spectroscopic data presented in this guide are proposed based on established chemical principles and data from structurally related compounds. These should be considered as predictive and for informational purposes. Experimental validation is necessary to confirm these findings.

References

- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. shu.elsevierpure.com [shu.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility Profile of 2-Fluoro-6-phenylpyridine-3-boronic acid

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-6-phenylpyridine-3-boronic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the behavior of analogous compounds.[1] It also presents detailed, standardized experimental protocols to enable researchers to determine precise quantitative solubility data for their specific applications.

Introduction

This compound is a specialized organic compound with applications in synthetic chemistry, particularly as a building block in cross-coupling reactions. An understanding of its solubility in various organic solvents is critical for its effective use in reaction setup, purification, and formulation. The polarity imparted by the pyridine ring, the fluorine atom, and the phenyl group, combined with the hydrogen bonding capability of the boronic acid moiety, governs its solubility profile.

Qualitative Solubility Profile

Based on the general principles of solubility and data for structurally similar compounds like 2-fluoropyridine-3-boronic acid, a qualitative solubility profile for this compound can be extrapolated.[1] The presence of the polar pyridine ring and the hydrogen-bonding boronic acid group suggests good solubility in polar solvents.[1] Conversely, its significant organic character, due to the phenyl ring, may lead to limited solubility in nonpolar solvents.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF), Dioxane | Generally Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule.[1] |

| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The overall polarity of the compound is likely too high for significant interaction with nonpolar solvents.[1] |

Note: This qualitative assessment is based on general chemical principles and data for similar compounds. Experimental verification is highly recommended for specific applications.[1]

Challenges in Boronic Acid Solubility Determination

Obtaining reliable and repeatable solubility data for boronic acids can be challenging compared to other organic compounds.[2][3] A primary reason is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium between the acid and the anhydride is influenced by factors such as the solvent and substituents on the aryl ring, and can lead to inconsistencies in solubility measurements.[2][3]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods should be employed. The following are two common and reliable protocols for determining the solubility of boronic acids.

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][4][5][6]

Methodology:

-

Sample Preparation: A sample with a precisely known composition of this compound and the selected solvent is prepared in a sealed vessel equipped with a magnetic stirrer.

-

Controlled Heating: The mixture is heated at a constant, slow rate (e.g., 0.1-0.5 °C/min) with vigorous stirring.[5]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by measuring the intensity of light passing through the solution using a luminance probe or laser beam.[2][5]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[5]

-

Data Compilation: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[5]

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.[7]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of this period.[7]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The choice of solvent is critical for this reaction, as it must be able to dissolve the boronic acid, the coupling partner, the catalyst, and the base to a sufficient extent for the reaction to proceed efficiently.

References

Recommended storage and handling conditions for 2-Fluoro-6-phenylpyridine-3-boronic acid

An In-depth Technical Guide to the Recommended Storage and Handling of 2-Fluoro-6-phenylpyridine-3-boronic Acid

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound, a key building block in medicinal chemistry. Adherence to these guidelines is crucial for ensuring the compound's stability, reactivity, and the safety of laboratory personnel.

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. Boronic acids, as a class of compounds, are known to be sensitive to environmental factors.[1] The following table summarizes the recommended storage conditions based on available data for this and structurally related boronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (refrigerator) or -20°C (freezer) for long-term storage.[2][3][4] | Lower temperatures slow down potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | Minimizes oxidation and reaction with atmospheric moisture.[6] |

| Container | Tightly sealed, opaque container.[5][7] | Protects from air, moisture, and light. |

| Environment | Cool, dry, and well-ventilated area.[7][8] | Prevents condensation and accidental exposure to incompatible substances. |

Stability Profile

While specific stability data for this compound is not extensively published, the general stability of boronic acids is well-documented. They are susceptible to several degradation pathways:

-

Hydrolysis: Boronic acids can undergo dehydration to form cyclic boroxines (trimeric anhydrides). This process is often reversible upon exposure to water. They can also be sensitive to hydrolysis under certain conditions.[1][9][10]

-

Oxidation: The boron-carbon bond can be susceptible to oxidation, particularly in the presence of reactive oxygen species.[6] This can lead to the formation of the corresponding phenol and boric acid, rendering the compound inactive for its intended cross-coupling reactions.

-

Thermal Decomposition: While boronic acids are typically solids with high melting points, elevated temperatures can lead to decomposition.[1] For fluorinated compounds, thermal degradation can produce hazardous byproducts.[11][12]

The presence of a fluorine atom on the pyridine ring can influence the compound's acidity and electronic properties, which may, in turn, affect its stability profile.[13]

Safe Handling Procedures

Due to the potential hazards associated with boronic acids and fluorinated compounds, strict adherence to safety protocols is mandatory.

3.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved particulate respirator is recommended.

3.2 Laboratory Practices

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Keep the container tightly closed when not in use.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.[7]

-

Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[8]

3.3 Spill and Disposal Management

-

Spills: In case of a spill, avoid breathing dust.[7] Carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous waste.[5][7] The spill area should then be cleaned thoroughly.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Experimental Protocols

4.1 Protocol for Stability Assessment of this compound

Given the absence of published quantitative stability data, the following protocol outlines a method for its determination.

Objective: To evaluate the stability of this compound under various storage conditions over time.

Materials:

-

This compound (high purity)

-

HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

-

Vials for storage (amber glass with screw caps and PTFE septa)

-

Environmental chambers or ovens set to desired temperatures and humidity levels

-

Analytical balance

-

HPLC system with a UV detector and a C18 column

-

NMR spectrometer

Methodology:

-

Sample Preparation: Aliquot 5-10 mg of the boronic acid into several labeled vials for each storage condition to be tested.

-

Storage Conditions:

-

-20°C, sealed under argon, protected from light

-

2-8°C, sealed under argon, protected from light

-

25°C / 60% Relative Humidity (RH), sealed under argon, protected from light

-

25°C / 60% RH, in air, protected from light

-

40°C / 75% RH, in air, protected from light (accelerated stability testing)

-

-

Time Points: Analyze samples at t=0, 1, 3, 6, and 12 months. For accelerated testing, time points could be 1, 2, 4, and 6 weeks.

-

Analysis:

-

Purity Assessment (HPLC): At each time point, dissolve the contents of one vial in a suitable solvent (e.g., acetonitrile/water) and analyze by HPLC. The purity is determined by the peak area percentage of the main component.

-

Structural Confirmation (NMR): At t=0 and the final time point, acquire a ¹H-NMR spectrum to confirm the structure and identify any major degradation products.

-

-

Data Analysis: Plot the purity of the compound as a function of time for each storage condition. This will provide a degradation profile and allow for the determination of the compound's shelf life under different conditions.

4.2 Protocol for Functional Reactivity Assessment

To ensure that the stored compound remains reactive for its intended use, a functional test such as a Suzuki-Miyaura cross-coupling reaction can be performed.[14]

Objective: To assess the reactivity of stored this compound in a standard cross-coupling reaction.

Materials:

-

Stored this compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., toluene/water mixture)

-

Inert atmosphere setup (e.g., Schlenk line)

Methodology:

-

Set up a standard Suzuki-Miyaura reaction under an inert atmosphere.

-

Use the stored boronic acid as the coupling partner.

-

Run the reaction for a specified period.

-

After the reaction is complete, quench, extract the product, and purify it using column chromatography.

-

Calculate the yield of the coupled product.

-

Compare the yield with that obtained using a fresh batch of the boronic acid. A significant decrease in yield would indicate degradation of the stored material.

Visualized Workflow for Storage and Handling

The following diagram illustrates the decision-making process and workflow for the proper storage and handling of this compound.

Caption: Workflow for the storage and handling of this compound.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. usbio.net [usbio.net]

- 4. 4-ピリジンボロン酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

- 6. pnas.org [pnas.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.pt [fishersci.pt]

- 9. academic.oup.com [academic.oup.com]

- 10. DSpace [repository.kaust.edu.sa]

- 11. turi.org [turi.org]

- 12. cswab.org [cswab.org]

- 13. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

2-Fluoro-6-phenylpyridine-3-boronic acid material safety data sheet (MSDS)

This guide provides comprehensive safety and handling information for 2-Fluoro-6-phenylpyridine-3-boronic acid, tailored for researchers, scientists, and professionals in drug development. The following sections detail the material's properties, hazard identification, safety protocols, and emergency procedures.

Chemical and Physical Properties

This compound is an organoboron compound utilized in various chemical syntheses, particularly in cross-coupling reactions.[1] The presence of a fluorine atom can influence the molecule's electronic properties, potentially enhancing its reactivity and selectivity in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 1029654-19-0 | [2][3][4] |

| Molecular Formula | C11H9BFNO2 | [2][3] |

| Molecular Weight | 217.00 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents such as water and alcohols.[1] | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not extensively detailed in the provided results, boronic acids as a class can present hazards. Similar compounds are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[5]

GHS Hazard Statements for Structurally Similar Compounds:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fumes.[7]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound.

| Equipment | Standard | Purpose |

| Eye/Face Protection | Safety glasses with side-shields, or goggles. | Prevents eye contact with dust or splashes.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Avoid skin contact.[8] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator for dust may be necessary.[8][9] | Prevents inhalation of harmful dust.[9] |

Experimental Protocols: Safe Handling and Storage

Adherence to a strict protocol is essential for the safe handling and storage of this compound.

Protocol for Safe Handling:

-

Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS).[9] Ensure a certified chemical fume hood or a well-ventilated area is operational.[9]

-

Donning PPE: Wear all required personal protective equipment as detailed in the PPE table above.[5]

-

Weighing and Transfer: Carefully weigh and transfer the solid material within the fume hood to prevent dust generation.[7][9] Avoid all personal contact with the substance.[9]

-

During Use: Keep the container tightly closed when not in use. Do not eat, drink, or smoke in the work area.

-

End of Work: After handling, wash hands thoroughly with soap and water.[8] Launder contaminated clothing separately before reuse.[10]

-

Waste Disposal: Collect solid waste and contaminated solvents in separate, appropriately labeled hazardous waste containers for disposal through an approved waste disposal service.

Storage Protocol:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

-

The recommended storage temperature is between 2-8°C under an inert atmosphere.[3][10]

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an emergency.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[6][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[9] If skin irritation occurs, seek medical advice.[9] |

| Eye Contact | Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[5][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek medical attention if you feel unwell.[9] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

For minor spills, avoid generating dust.[9]

-

Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[9]

-

Ensure you are wearing appropriate PPE during cleanup.[9]

-

Prevent the spilled material from entering drains or waterways.[9]

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions may include carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and boron oxides.[8][11]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.[6]

Visualized Workflows and Logical Relationships

To further clarify the safety procedures, the following diagrams illustrate the logical flow of actions for safe handling and emergency first aid.

Caption: Safe Handling Workflow.

Caption: First-Aid Procedures.

References

- 1. CAS 174669-73-9: 2-Fluoropyridine-3-boronic acid [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 1029654-19-0|(2-Fluoro-6-phenylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fishersci.pt [fishersci.pt]

- 6. capotchem.com [capotchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. uwwapps.uww.edu [uwwapps.uww.edu]

- 9. benchchem.com [benchchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Fluoro-6-phenylpyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Fluoro-6-phenylpyridine-3-boronic acid, a valuable reagent in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information from chemical supplier data sheets with established principles for analogous boronic acids.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative incorporating a phenyl group and a boronic acid moiety. Its chemical structure is foundational to its utility in cross-coupling reactions and other synthetic transformations.

| Property | Value | Source |

| CAS Number | 1029654-19-0 | [1][2][3][4] |

| Molecular Formula | C₁₁H₉BFNO₂ | [1][2][3][4] |

| Molecular Weight | 217.00 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [2][5][6] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | 2-8°C, under an inert atmosphere | [1] |

Note: Some suppliers describe the appearance as "powder or liquid," which likely indicates that it is a low-melting solid or may be supplied in solution, though it is generally handled as a solid powder.[2]

Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule.[5] |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[5][8] |

Experimental Protocols for Characterization

Detailed experimental protocols for the characterization of this compound are not specifically published. However, standard methodologies for the analysis of boronic acids are applicable.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point range of the solid compound. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The use of methanol can help to break up oligomeric species that boronic acids are prone to form.

-

¹H NMR: Provides information on the number and environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

-

¹¹B NMR: Confirms the presence of the boron atom and can provide information about its coordination state.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

-

System: An Arc HPLC System with a PDA Detector is suitable.

-

Column: A C18 stationary phase, such as an XBridge™ Premier BEH™ C18 column, is a common starting point.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength such as 254 nm is appropriate for this aromatic compound.

Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis and characterization of a substituted pyridine boronic acid.

Logical Relationships in Characterization

The confirmation of the identity and purity of this compound relies on the logical interplay of various analytical techniques.

References

- 1. 1029654-19-0|(2-Fluoro-6-phenylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. This compound;1029654-19-0, CasNo.1029654-19-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pschemicals.com [pschemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. CAS 174669-73-9: 2-Fluoropyridine-3-boronic acid [cymitquimica.com]

- 7. Buy 2-Fluoro-6-methylpyridine-3-boronic acid | 906744-85-2 [smolecule.com]

- 8. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Lewis Acidity and pKa of Fluorinated Pyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Pyridine rings are also a ubiquitous scaffold in numerous pharmaceuticals. Consequently, fluorinated pyridine boronic acids have emerged as valuable building blocks in drug discovery, particularly for the synthesis of complex heterocyclic compounds through reactions like the Suzuki-Miyaura cross-coupling.

This technical guide provides a comprehensive overview of the Lewis acidity and pKa of fluorinated pyridine boronic acids. Understanding these fundamental properties is crucial for predicting their reactivity, stability, and interactions with biological targets. This document details the theoretical underpinnings of how fluorine substitution impacts acidity, presents available quantitative data, outlines detailed experimental protocols for their determination, and explores their relevance in the context of kinase inhibition.

The Impact of Fluorination on Acidity

The introduction of one or more fluorine atoms onto the pyridine ring significantly influences the electronic properties of the corresponding boronic acid. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the pyridine ring. This, in turn, increases the Lewis acidity of the boronic acid moiety.[1]

The Lewis acidity of a boronic acid is its ability to accept a pair of electrons, typically from a Lewis base like a hydroxide ion in aqueous solution. This equilibrium is quantified by the pKa of the boronic acid, which is a measure of its tendency to convert from the neutral, trigonal planar form to the anionic, tetrahedral boronate form. A lower pKa value indicates a stronger Lewis acid. For aryl boronic acids, electron-withdrawing groups generally decrease the pKa, while electron-donating groups increase it.[2]

Quantitative Data: pKa and Lewis Acidity

pKa Values

The pKa of a boronic acid is a critical parameter as it determines the proportion of the more reactive boronate form at a given pH. The following table summarizes available pKa data. Note that many values for pyridine derivatives are predicted, highlighting an area for further experimental investigation.

| Compound | Structure | pKa (Predicted) | pKa (Experimental) | Reference |

| 2-Fluoropyridine-4-boronic acid | F-C₅H₃N-B(OH)₂ | 6.51 | - | [3] |

| 5-Fluoropyridine-3-boronic acid | F-C₅H₃N-B(OH)₂ | 5.85 | - | [4] |

| Phenylboronic acid | C₆H₅-B(OH)₂ | - | 8.86 | [3] |

| 2-Fluorophenylboronic acid | o-F-C₆H₄-B(OH)₂ | - | 7.89 | [3] |

| 3-Fluorophenylboronic acid | m-F-C₆H₄-B(OH)₂ | - | 8.09 | [3] |

| 4-Fluorophenylboronic acid | p-F-C₆H₄-B(OH)₂ | - | 8.77 | [3] |

| 2,6-Difluorophenylboronic acid | 2,6-F₂-C₆H₃-B(OH)₂ | - | - | |

| 3,4,5-Trifluorophenylboronic acid | 3,4,5-F₃-C₆H₂-B(OH)₂ | - | - | |

| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F₄-C₆H-B(OH)₂ | - | 6.17 | [3] |

Table 1: pKa values of selected fluorinated pyridine and phenylboronic acids. Predicted values are computationally derived and await experimental verification.

Lewis Acidity (Acceptor Number)

A more direct measure of Lewis acidity is the Gutmann-Beckett Acceptor Number (AN), which is determined by the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon complexation with the Lewis acid.[5][6] Higher AN values indicate stronger Lewis acidity. While specific AN values for fluorinated pyridine boronic acids are not widely reported, data for related fluorinated phenylboronate esters demonstrate the significant increase in Lewis acidity upon fluorination.

| Compound | Structure | Acceptor Number (AN) | Reference |

| Phenylboronic acid catechol ester | C₆H₅-B(O₂C₆H₄) | - | |

| 4-Fluorophenylboronic acid catechol ester | p-F-C₆H₄-B(O₂C₆H₄) | Higher than Phenylboronic acid catechol ester | [7] |

| 2,4-Difluorophenylboronic acid catechol ester | 2,4-F₂-C₆H₃-B(O₂C₆H₄) | Higher than 4-Fluorophenylboronic acid catechol ester | [7] |

| 2,4,6-Trifluorophenylboronic acid catechol ester | 2,4,6-F₃-C₆H₂-B(O₂C₆H₄) | Higher than 2,4-Difluorophenylboronic acid catechol ester | [7] |

| Pentafluorophenylboronic acid catechol ester | C₆F₅-B(O₂C₆H₄) | Highest in the series | [7] |

Table 2: Relative Lewis acidity (Acceptor Number) of fluorinated phenylboronate esters. This trend is expected to be similar for the corresponding fluorinated pyridine boronic acids.

Experimental Protocols

Synthesis of Fluorinated Pyridine Boronic Acids

A common method for the synthesis of fluorinated pyridine boronic acids is through a halogen-metal exchange followed by borylation.

Example: Synthesis of 2-Fluoropyridine-4-boronic acid [8]

-

Dissolve 4-bromo-2-fluoropyridine (1 equivalent) and triisopropyl borate (1.2 equivalents) in a 4:1 mixture of anhydrous toluene and tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium (1.2 equivalents, 2.5 M in hexane) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for an additional 30 minutes.

-

Slowly warm the reaction to -20 °C over 1 hour.

-

Acidify the reaction mixture to pH 2 with 3N HCl and stir at room temperature for 15 minutes.

-

Perform an aqueous workup with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the product.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of weak acids.[9][10][11]

Protocol: [9]

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a ~1 mM solution of the fluorinated pyridine boronic acid in a solution of constant ionic strength (e.g., 0.15 M KCl).

-

Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.

-

-

Titration:

-

Place a known volume (e.g., 20 mL) of the boronic acid solution in a titration vessel equipped with a magnetic stirrer.

-

If necessary, adjust the initial pH to the acidic range (e.g., pH 1.8-2.0) with the 0.1 M HCl.

-

Titrate the solution with the 0.1 M NaOH solution, adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

The pKa is the pH at which half of the boronic acid has been neutralized (i.e., at the half-equivalence point). This corresponds to the midpoint of the buffer region on the titration curve.

-

Alternatively, the equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.

-

Determination of Lewis Acidity by the Gutmann-Beckett Method

The Gutmann-Beckett method provides a quantitative measure of Lewis acidity by ³¹P NMR spectroscopy.[5][6]

Protocol: [6]

-

Sample Preparation:

-

Prepare a solution of the Lewis acid (the fluorinated pyridine boronic acid) of known concentration in a weakly Lewis acidic, deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Prepare a separate solution of the probe molecule, triethylphosphine oxide (Et₃PO), in the same solvent.

-

-

NMR Measurement:

-

Acquire a ³¹P NMR spectrum of the free Et₃PO solution to determine its chemical shift (δ_free).

-

Add a stoichiometric equivalent of the Lewis acid solution to the Et₃PO solution.

-

Acquire a ³¹P NMR spectrum of the resulting mixture to determine the chemical shift of the complexed Et₃PO (δ_complex).

-

-

Calculation of Acceptor Number (AN):

-

The change in chemical shift (Δδ) is calculated as: Δδ = δ_complex - δ_free.

-

The Acceptor Number (AN) is then calculated using the following formula, which is scaled relative to the chemical shift of Et₃PO in hexane (AN = 0) and in the presence of the strong Lewis acid SbCl₅ (AN = 100): AN = 2.21 × (δ_sample - 41.0) where δ_sample is the chemical shift of the Et₃PO-Lewis acid adduct.[5]

-

Application in Drug Development: Aurora Kinase Inhibition

Fluorinated pyridine boronic acids are valuable precursors for the synthesis of kinase inhibitors. Kinases are key regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer.[12] Aurora kinases, a family of serine/threonine kinases, are essential for mitosis, and their overexpression is common in various cancers, making them attractive therapeutic targets.[12][13][14]

The synthesis of potent Aurora kinase inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to form a crucial carbon-carbon bond between a heterocyclic core and a substituted aryl or heteroaryl group. 2-Fluoropyridine-3-boronic acid, for example, can be used to introduce a 2-fluoropyridinyl moiety into the inhibitor structure. The fluorine atom can enhance binding affinity and selectivity for the target kinase.[12]

Aurora Kinase Signaling Pathway

The Aurora kinase signaling pathway is a complex network of protein interactions that orchestrates the events of mitosis. Aurora A and Aurora B are the most well-studied members of this family and have distinct roles.

-

Aurora A is primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.[13][14]

-

Aurora B is a component of the chromosomal passenger complex (CPC) and is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[12]

Inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-Fluoropyridine-3-boronic acid, 98% | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. magritek.com [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. apexbt.com [apexbt.com]

- 13. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Fluoro-6-phenylpyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[2][3]

This document provides a detailed protocol for the use of 2-Fluoro-6-phenylpyridine-3-boronic acid , a valuable building block for introducing a substituted fluoropyridine moiety into target molecules. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity.[4][5]

However, the use of 2-substituted pyridine boronic acids presents specific challenges, including potential catalyst inhibition by the pyridine nitrogen (the "2-pyridyl problem") and susceptibility to protodeboronation under reaction conditions.[6][7][8] The protocol below is designed as a robust starting point, leveraging catalyst systems and conditions known to be effective for these challenging substrates.

Catalytic Cycle and Experimental Workflow

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]